molecular formula C15H17N5O4 B6101007 N-(3,5-dimethoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B6101007
M. Wt: 331.33 g/mol
InChI Key: YGKSUUCYJIXQHL-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core fused with a tetrahydro ring system. The molecule is substituted at the 6-position with an acetamide group and at the 3,5-positions of the phenyl ring with methoxy groups.

The synthesis of such compounds typically employs multi-component Biginelli-like reactions, as demonstrated in the preparation of structurally related [1,2,4]triazolo[1,5-a]pyrimidine/arylamide hybrids (e.g., compound 5a) using benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides . Optimization of reaction conditions (e.g., catalysts, solvents, temperature) is critical to achieving high yields and purity .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-23-11-4-10(5-12(6-11)24-2)18-13(21)3-9-7-20-15(16-8-17-20)19-14(9)22/h4-6,8-9H,3,7H2,1-2H3,(H,18,21)(H,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKSUUCYJIXQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CC2CN3C(=NC=N3)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name / ID Core Structure Substituents Functional Groups Potential Applications
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 3,5-Dimethoxyphenyl, 6-yl acetamide Acetamide, Methoxy Agrochemical/Pharmaceutical
N-(3,4-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide [1,2,4]Triazolo[1,5-a]pyrimidine 3,4-Dimethylphenyl, 5-carboxamide Carboxamide, Methyl Research (unspecified)
Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate [1,2,4]Triazolo[1,5-a]pyrimidine 6-yl methyl ester Ester Intermediate/Synthetic precursor
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) [1,2,4]Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl, 2-sulfonamide Sulfonamide, Fluorine Herbicide
Key Observations:

The acetamide group at the 6-position may confer higher polarity and hydrogen-bonding capacity relative to the methyl ester in the analog from , influencing solubility and metabolic stability . Flumetsulam’s sulfonamide and fluorine substituents contribute to its herbicidal activity by targeting acetolactate synthase (ALS) in plants, a mechanism that may differ from the acetamide-containing target compound .

Synthetic Pathways :

  • The target compound likely follows a synthetic route analogous to , utilizing a three-component reaction with 3,5-dimethoxybenzaldehyde, triazole diamine, and N-substituted acetoacetamide. In contrast, flumetsulam’s synthesis involves sulfonylation steps .

Biological Activity :

  • While flumetsulam and metosulam () are established ALS inhibitors, the target compound’s methoxy and acetamide groups may redirect bioactivity toward alternative targets, such as microbial enzymes (e.g., antimicrobial activity observed in triazole-pyrazole hybrids in ) .

Physicochemical and Spectroscopic Data Comparison

Property Target Compound (Predicted) Methyl Ester Analog Flumetsulam
Molecular Weight ~350–370 g/mol 210.19 g/mol 418.3 g/mol
Density ~1.6 g/cm³ (estimated) 1.62 g/cm³ N/A
Boiling Point ~300–310°C (estimated) 306.9°C N/A
pKa ~2.8–3.2 (acidic proton) 2.80 ~4.5–5.0 (sulfonamide proton)
Notes:
  • The lower pKa of the methyl ester analog (2.80) compared to flumetsulam’s sulfonamide (4.5–5.0) suggests stronger acidity, which may influence solubility in aqueous environments .

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